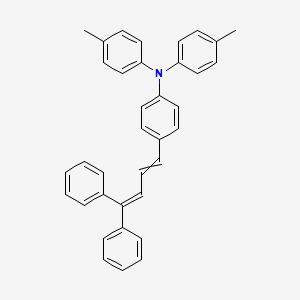
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis(4-methylphenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis(4-methylphenyl)aniline is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex arrangement of phenyl and butadiene groups, making it a subject of interest in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis(4-methylphenyl)aniline typically involves multi-step organic reactions. One common method includes the reaction of 4,4-diphenylbutadiene with N,N-bis(4-methylphenyl)aniline under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis(4-methylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis(4-methylphenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis(4-methylphenyl)aniline exerts its effects involves interactions with specific molecular targets. These interactions may include binding to receptors, enzymes, or other macromolecules, leading to changes in cellular pathways and functions. The exact pathways and targets can vary depending on the context of its application.
類似化合物との比較
Similar Compounds
- 4-(4,4-Diphenylbutadienyl)aniline
- N,N-bis(4-methylphenyl)aniline
- 4,4-Diphenylbutadiene
Uniqueness
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis(4-methylphenyl)aniline stands out due to its unique combination of phenyl and butadiene groups, which confer specific electronic and structural properties. These characteristics make it particularly valuable in the development of advanced materials and in various research applications.
特性
CAS番号 |
118985-32-3 |
|---|---|
分子式 |
C36H31N |
分子量 |
477.6 g/mol |
IUPAC名 |
N-[4-(4,4-diphenylbuta-1,3-dienyl)phenyl]-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C36H31N/c1-28-16-22-33(23-17-28)37(34-24-18-29(2)19-25-34)35-26-20-30(21-27-35)10-9-15-36(31-11-5-3-6-12-31)32-13-7-4-8-14-32/h3-27H,1-2H3 |
InChIキー |
GULCURCAQCYZGB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC=C(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14284667.png)
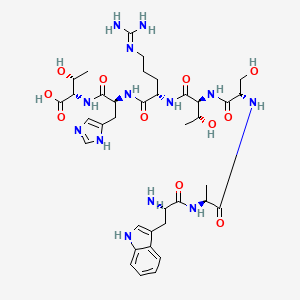
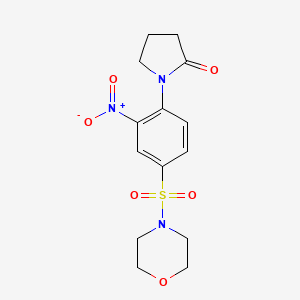
![1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one](/img/structure/B14284688.png)
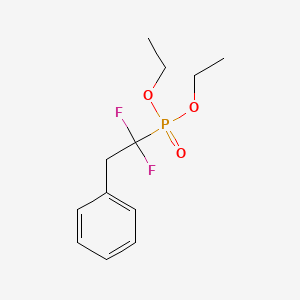
![Benzenamine, N-[1-(3-pyridinyl)ethylidene]-](/img/structure/B14284697.png)
![4-[Methyl(octadecyl)amino]benzaldehyde](/img/structure/B14284700.png)
![6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14284702.png)
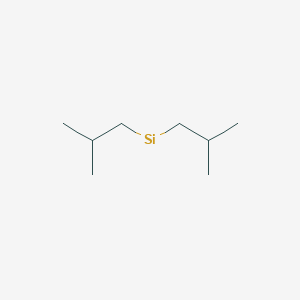
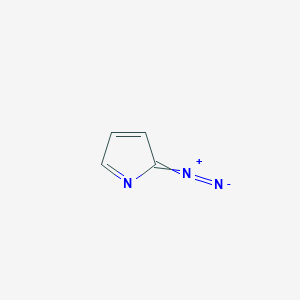
![(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene](/img/structure/B14284711.png)
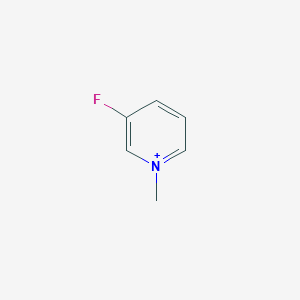
![3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B14284716.png)
![4'-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14284717.png)
